Antimony sodium propylene diamine tetraacetic acid dihydrate

Description

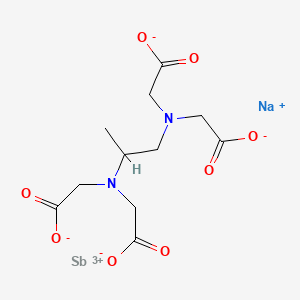

Antimony sodium propylene diamine tetraacetic acid dihydrate is a chelating agent comprising antimony (Sb) coordinated with a propylene diamine tetraacetic acid (PDTA) ligand, formulated as a sodium salt with two water molecules of hydration. The propylene diamine backbone (a three-carbon chain) distinguishes it from ethylene diamine tetraacetic acid (EDTA)-based chelators, which feature a two-carbon ethylene diamine structure. This compound is synthesized through chelation reactions involving antimony salts and PDTA ligands, followed by crystallization to yield the dihydrate form .

The dihydrate form enhances stability and solubility in aqueous matrices, making it suitable for injectable or oral formulations .

Properties

CAS No. |

66922-79-0 |

|---|---|

Molecular Formula |

C11H14N2NaO8Sb |

Molecular Weight |

446.99 g/mol |

IUPAC Name |

sodium;antimony(3+);2-[2-[bis(carboxylatomethyl)amino]propyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C11H18N2O8.Na.Sb/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17;;/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;/q;+1;+3/p-4 |

InChI Key |

LAGCAIFJIOGOMG-UHFFFAOYSA-J |

Canonical SMILES |

CC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sb+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of antimony sodium propylene diamine tetraacetic acid dihydrate typically involves the reaction of antimony salts with propylene diamine tetraacetic acid in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained as a dihydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reactants. The process includes the dissolution of antimony salts in water, followed by the addition of propylene diamine tetraacetic acid and sodium hydroxide. The mixture is then stirred and heated to facilitate the reaction. After the reaction is complete, the product is filtered, washed, and dried to obtain the dihydrate form.

Chemical Reactions Analysis

Types of Reactions

Antimony sodium propylene diamine tetraacetic acid dihydrate undergoes various chemical reactions, including:

Chelation: The compound forms stable complexes with metal ions, which is the basis of its chelating properties.

Substitution: It can participate in substitution reactions where the antimony or sodium ions are replaced by other metal ions.

Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of its constituent ions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in chelation reactions, the major products are metal-antimony sodium propylene diamine tetraacetic acid complexes.

Scientific Research Applications

Antimony sodium propylene diamine tetraacetic acid dihydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and processes.

Biology: The compound is used in biological research to study metal ion interactions and their effects on biological systems.

Industry: The compound is used in industrial processes for metal extraction, purification, and waste treatment.

Mechanism of Action

The mechanism of action of antimony sodium propylene diamine tetraacetic acid dihydrate involves its ability to chelate metal ions. The compound binds to metal ions through its multiple coordination sites, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and proteins, making it useful in various applications.

Comparison with Similar Compounds

Structural and Functional Differences

(i) Ethylene Diamine Tetraacetic Acid (EDTA) Chelates

EDTA-based antimony chelates, such as Sb-EDTA salts, share a similar tetraacetic acid framework but differ in the diamine backbone. EDTA’s shorter ethylene diamine chain creates smaller chelate rings, favoring higher stability constants for transition metals like Fe(III) and Cu(II). This structural variance impacts applications: EDTA is widely used in analytical chemistry and food preservation, whereas PDTA derivatives may excel in specialized pharmaceutical or environmental remediation contexts .

(ii) Potassium Antimony Tartrate Trihydrate

Unlike PDTA-based chelates, potassium antimony tartrate trihydrate employs tartaric acid as the ligand. Tartrate’s smaller, rigid structure results in lower thermodynamic stability compared to PDTA but offers rapid dissociation kinetics.

(iii) Ammonia Triacetic Acid (ATA) Chelates

ATA-based antimony chelates feature a simpler triacetic acid structure with an ammonia-derived backbone. These exhibit lower binding capacity for multivalent metals compared to PDTA or EDTA, restricting their use to niche industrial applications .

Physicochemical Properties

| Compound | Ligand Structure | Metal Ion | Stability Constant (log K)* | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| Antimony sodium PDTA dihydrate | Propylene diamine tetraacetic acid | Sb(III/V) | Not reported (inferred >15) | High (due to Na+ salt) | Pharmaceuticals, metal recovery |

| Antimony EDTA | Ethylene diamine tetraacetic acid | Sb(III/V) | ~18 (estimated) | Moderate | Analytical chemistry |

| Potassium antimony tartrate trihydrate | Tartaric acid | Sb(III) | ~18 | High | Leishmaniasis therapy |

| Nickel-PDTA chelate | Propylene diamine tetraacetic acid | Ni(II) | ~20 | High | Catalysis, electroplating |

*Stability constants (log K) for Sb-PDTA are inferred from analogous metal-PDTA complexes .

Research Findings

- Selectivity : PDTA’s larger chelate ring shows preferential binding for Sb(III) over Fe(III) in mixed-metal systems, a critical advantage in antimonial drug design .

- Solubility: The sodium salt dihydrate form of PDTA enhances aqueous solubility (≥50 mg/mL) compared to non-hydrated antimony chelates, facilitating parenteral administration .

- Toxicity : Sb-PDTA exhibits lower acute toxicity than potassium antimony tartrate in preclinical models, likely due to controlled metal release kinetics .

Industrial and Pharmaceutical Relevance

- Pharmaceuticals: Sb-PDTA’s stability in physiological pH (5–7.4) makes it a candidate for targeted delivery in tropical disease therapies. EDTA-based analogs, while effective, face limitations due to non-selective metal depletion .

- Environmental Applications : PDTA chelates demonstrate superior efficiency in Sb(III) recovery from wastewater compared to ATA derivatives, attributed to stronger binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.